molecular formula C12H13FO2 B1468568 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone CAS No. 1343853-62-2

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone

Cat. No.: B1468568
CAS No.: 1343853-62-2
M. Wt: 208.23 g/mol
InChI Key: GRGUTGHUVGFJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone is an organic compound that features a cyclopropylmethoxy group, a fluorine atom, and an ethanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

    Substitution Reaction: The cyclopropylmethoxy halide is then reacted with 2-fluoro-4-hydroxyacetophenone under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-4-fluoro-phenyl)-ethanone: Similar structure but lacks the cyclopropyl group.

    1-(2-Cyclopropylmethoxy-4-chloro-phenyl)-ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Cyclopropylmethoxy-4-methyl-phenyl)-ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-4-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGUTGHUVGFJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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